3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features both pyrazole and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thiazolidine-2,4-dione precursor. The reaction is often carried out in an ethanol/pyridine mixture, which facilitates the formation of the desired product .
Industrial Production Methods
One-pot synthesis methodologies are favored as they reduce the need for purification steps and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound shares the pyrazole ring and has similar biological activities.
N-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-1H-indole-carboxamides: These compounds also feature the pyrazole ring and are studied for their pharmacological properties.
Uniqueness
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione is unique due to the presence of both pyrazole and thiazolidine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
630403-89-3 |
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Molecular Formula |
C6H5N3O3S |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
3-(3-oxo-1,2-dihydropyrazol-4-yl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H5N3O3S/c10-4-2-13-6(12)9(4)3-1-7-8-5(3)11/h1H,2H2,(H2,7,8,11) |
InChI Key |
BCKJUJULHXDKHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CNNC2=O |
Origin of Product |
United States |
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